molecular formula C13H18N4O3 B2555070 Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate CAS No. 2194846-82-5

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate

Cat. No.: B2555070
CAS No.: 2194846-82-5
M. Wt: 278.312
InChI Key: TYYLFVCEFUJZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidinylamino group attached to an azetidinylbutanoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate typically involves multiple steps, starting with the preparation of the pyrimidinylamino group. This can be achieved through the reaction of pyrimidine with an appropriate amine under controlled conditions. The azetidinylbutanoate moiety is then introduced through a series of reactions involving esterification and cyclization processes.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The choice of solvents and reagents is also crucial to ensure the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound has shown promise as a potential therapeutic agent. Its pyrimidinylamino group is particularly interesting for drug discovery, as pyrimidine derivatives are known to exhibit various biological activities.

Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets. The pyrimidinylamino group can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)benzoate

  • Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)butanoate)

Uniqueness: Ethyl 4-oxo-4-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butanoate stands out due to its unique azetidinylbutanoate structure, which provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

ethyl 4-oxo-4-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3/c1-2-20-12(19)5-4-11(18)17-8-10(9-17)16-13-14-6-3-7-15-13/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYLFVCEFUJZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CC(C1)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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